(2-Fluorocyclopropane-1,1-diyl)dimethanol

c-Met kinase inhibition cancer cell selectivity fluorocyclopropane bioisostere

(2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5) is a monofluorinated cyclopropane-1,1-diyldimethanol with molecular formula C₅H₉FO₂ and molecular weight 120.12 g/mol. This compound serves as a versatile synthetic intermediate, bearing two primary alcohol groups on a strained cyclopropane ring substituted with a single fluorine atom.

Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol
CAS No. 1822851-79-5
Cat. No. B1413202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorocyclopropane-1,1-diyl)dimethanol
CAS1822851-79-5
Molecular FormulaC5H9FO2
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESC1C(C1(CO)CO)F
InChIInChI=1S/C5H9FO2/c6-4-1-5(4,2-7)3-8/h4,7-8H,1-3H2
InChIKeyKBIXRBYNFPAOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5) – A Monofluorinated Cyclopropane Diol Building Block for Drug Discovery


(2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5) is a monofluorinated cyclopropane-1,1-diyldimethanol with molecular formula C₅H₉FO₂ and molecular weight 120.12 g/mol . This compound serves as a versatile synthetic intermediate, bearing two primary alcohol groups on a strained cyclopropane ring substituted with a single fluorine atom. Its calculated physicochemical properties—density 1.27±0.1 g/cm³, boiling point 202.8±5.0 °C, and high aqueous solubility (241 g/L at 25 °C)—distinguish it from the non-fluorinated parent 1,1-cyclopropanedimethanol . The monofluorocyclopropane scaffold has been demonstrated to act as a productive bioisostere in kinase inhibitor optimization, most notably in the development of fluorocyclopropyl cabozantinib analogs with improved cancer-cell selectivity [1].

Why Non-Fluorinated or Difluorinated Cyclopropane Diols Cannot Simply Replace (2-Fluorocyclopropane-1,1-diyl)dimethanol in Lead Optimization


Cyclopropane-1,1-diyldimethanol analogs are not interchangeable building blocks. The non-fluorinated parent (1,1-cyclopropanedimethanol, CAS 39590-81-3) lacks the electronegative fluorine substituent that modulates ring electronics, conformation, and the reactivity of the two hydroxymethyl groups . The 2,2-difluoro analog (CAS 228580-15-2) introduces a second fluorine, which further alters lipophilicity, metabolic stability, and the stereoelectronic environment of the cyclopropane ring in ways that are not equivalent to monofluorination . Critically, the monofluoro substitution pattern in (2-fluorocyclopropane-1,1-diyl)dimethanol enables a diastereoselective 'trans-fluorine effect' during ester hydrolysis—a stereochemical control element absent in both the non-fluorinated and gem-difluorinated systems [1]. This property was exploited to access both diastereomers of fluorocyclopropyl cabozantinib, where the trans-fluoro enantiomer (+)-JV-976 showed >3-fold higher selectivity for liver cancer cells over noncancerous cells compared to the parent drug cabozantinib [1]. Generic substitution would forfeit this stereoelectronic differentiation and the resulting pharmacological advantage.

Quantitative Evidence Guide: Differentiated Performance of (2-Fluorocyclopropane-1,1-diyl)dimethanol-Derived Compounds Versus Closest Analogs


Monofluorocyclopropane Cabozantinib Analog (rac-JV-976) Shows 1.6-Fold Greater c-Met Kinase Inhibition and >3-Fold Improved Cancer Cell Selectivity Versus Parent Cabozantinib

The racemic trans-fluoro cabozantinib analog JV-976, derived from the (2-fluorocyclopropane-1,1-diyl)dimethanol scaffold, demonstrated an IC₅₀ of 18.6 ± 6.2 nM against c-Met kinase, representing a 1.6-fold improvement in inhibitory potency compared to parent cabozantinib (29.9 ± 11.9 nM) [1]. More importantly, the resolved (+)-JV-976 enantiomer exhibited a selectivity ratio (HEK293 noncancerous / Hep G2 liver cancer cells) of >10, compared to only 3.1 for cabozantinib—a >3-fold enhancement in therapeutic window [1]. The cis-fluoro diastereomer JV-982 (IC₅₀ 29.9 ± 7.2 nM) and the (−)-JV-976 enantiomer (selectivity 3.1) did not achieve this gain, demonstrating that both the fluorine position and absolute stereochemistry are critical determinants of performance [1].

c-Met kinase inhibition cancer cell selectivity fluorocyclopropane bioisostere

Physicochemical Property Differentiation: Higher Density, Lower Boiling Point, and Enhanced Aqueous Solubility Versus Non-Fluorinated 1,1-Cyclopropanedimethanol

(2-Fluorocyclopropane-1,1-diyl)dimethanol exhibits a calculated density of 1.27±0.1 g/cm³ and a boiling point of 202.8±5.0 °C at 760 torr , compared to 1.065 g/mL and 235–236 °C for the non-fluorinated analog 1,1-cyclopropanedimethanol . The fluorinated compound is also predicted to be freely soluble in water (241 g/L at 25 °C) , whereas the non-fluorinated parent is only slightly soluble in chloroform and ethyl acetate . These differences reflect the polarizing effect of the C–F bond on the cyclopropane ring, which alters intermolecular interactions and solvation behavior.

physicochemical properties solubility process chemistry

Ex Vivo Metabolic Stability: Fluorocyclopropyl Analogs Retain Integrity in Rat Blood for ≥60 Minutes

In an ex vivo blood stability assay using Wistar rat blood incubated at 37 °C for up to 60 minutes, the fluorocyclopropyl-containing cabozantinib analogs JV-976 and JV-982—both synthesized from the (2-fluorocyclopropane-1,1-diyl)dimethanol scaffold—exhibited good metabolic stability [1]. While the parent cabozantinib was not directly compared in this specific assay within the publication, the fluorinated analogs demonstrated sufficient stability to warrant further in vivo investigation. This finding is consistent with the broader class-level observation that fluorination of the cyclopropane ring can enhance resistance to oxidative metabolism [2].

metabolic stability ex vivo blood assay pharmacokinetics

Trans-Fluorine Stereoelectronic Effect Enables Diastereoselective Monohydrolysis: Trans Ester Hydrolyzes Faster Than Cis

DFT calculations and experimental hydrolysis studies on diethyl 2-fluorocyclopropane-1,1-dicarboxylate—the ester precursor to (2-fluorocyclopropane-1,1-diyl)dimethanol—revealed that the ester group trans to the fluorine atom hydrolyzes faster than the cis ester [1]. This trans-fluorine effect was exploited to achieve diastereoselective monohydrolysis and subsequent amide coupling, providing selective access to both the cis-fluoro (JV-982) and trans-fluoro (JV-976) diastereomers of fluorocyclopropyl cabozantinib from the same starting material [1]. No such stereoelectronic bias exists in the non-fluorinated 1,1-cyclopropanedicarboxylate system, where the two ester groups are chemically equivalent.

diastereoselective synthesis trans-fluorine effect stereoelectronic control

Molecular Docking Confirms Conservation of Binding Mode: Fluorocyclopropane Acts as a Non-Disruptive Bioisostere in c-Met and VEGFR-2 Kinases

Molecular docking and MD simulations of JV-976 into c-Met kinase (PDB 3LQ8) and VEGFR-2 kinase (PDB 3U6J) showed that the fluorocyclopropyl analog occupies a nearly identical binding conformation to cabozantinib, with RMSD values fluctuating around 0.7 Ų across all synthesized compounds [1]. This demonstrates that the monofluorocyclopropane ring can serve as an effective bioisosteric replacement for the non-fluorinated cyclopropane without disrupting key receptor interactions, while simultaneously providing the beneficial pharmacological differentiation (improved selectivity) described in Evidence Item 1 [1].

molecular docking bioisosteric replacement kinase inhibitor design

Optimal Research and Industrial Application Scenarios for (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5)


Synthesis of Fluorocyclopropyl Tyrosine Kinase Inhibitors with Improved Therapeutic Index

Medicinal chemistry teams pursuing c-Met, VEGFR-2, or related tyrosine kinase inhibitors can use (2-fluorocyclopropane-1,1-diyl)dimethanol as a key intermediate to introduce a monofluorocyclopropane bioisostere, as demonstrated in the cabozantinib case study where the trans-fluoro analog achieved a >3-fold improvement in cancer cell selectivity (HEK293/Hep G2 >10 vs 3.1 for parent cabozantinib) [1]. The conserved binding mode (RMSD ~0.7 Ų) ensures target engagement is maintained while selectivity is enhanced [1].

Diastereodivergent Synthesis of Chiral Drug Candidates Exploiting the Trans-Fluorine Effect

Process chemistry and asymmetric synthesis groups can leverage the trans-fluorine stereoelectronic effect—where the ester group trans to fluorine hydrolyzes preferentially—to access both diastereomers of fluorocyclopropyl-containing drug candidates from a common precursor [1]. This is not achievable with non-fluorinated or gem-difluorinated cyclopropane diols, making (2-fluorocyclopropane-1,1-diyl)dimethanol a uniquely enabling building block for stereochemical SAR exploration [1].

Development of Fluorinated Cyclopropane-Containing Pharmaceuticals with Enhanced Solubility and Processability

Preformulation and process development teams can benefit from the compound's superior water solubility (241 g/L predicted) and lower boiling point (202.8 °C) relative to the non-fluorinated analog, which has limited aqueous solubility and a higher boiling point of 235–236 °C . These properties facilitate aqueous-phase synthesis, simplified purification, and broader formulation options for drug candidates incorporating this scaffold .

Scaffold for Anticancer Lead Optimization Programs Requiring Improved Metabolic Stability

The demonstration of good ex vivo metabolic stability in rat blood for fluorocyclopropyl cabozantinib analogs (stable for ≥60 min at 37 °C) supports the use of (2-fluorocyclopropane-1,1-diyl)dimethanol as a starting material in oncology drug discovery programs where cyclopropane-containing leads often suffer from rapid oxidative metabolism [1]. The fluorine substitution is expected to reduce CYP-mediated oxidation at the cyclopropane ring consistent with broader fluorination strategies in medicinal chemistry [2].

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